2-Amino-2-(4-(trifluoromethyl)phenyl)propan-1-ol
Description
2-Amino-2-(4-(trifluoromethyl)phenyl)propan-1-ol is a chiral amino alcohol derivative featuring a trifluoromethyl (-CF₃) group attached to a para-substituted phenyl ring. The molecule’s structure includes a primary alcohol (-CH₂OH) and an amine (-NH₂) group on the second carbon of the propane backbone. The trifluoromethyl group confers unique electronic and steric properties, enhancing lipophilicity and metabolic stability, which are critical in medicinal chemistry and agrochemical applications.
Properties
Molecular Formula |
C10H12F3NO |
|---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
2-amino-2-[4-(trifluoromethyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C10H12F3NO/c1-9(14,6-15)7-2-4-8(5-3-7)10(11,12)13/h2-5,15H,6,14H2,1H3 |
InChI Key |
ACYMSEPFNJPFKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(C1=CC=C(C=C1)C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of 2-Keto Precursors
A widely applicable strategy involves reductive amination of 2-(4-(trifluoromethyl)phenyl)-2-oxopropan-1-ol. This method employs sodium cyanoborohydride or hydrogen gas with transition metal catalysts (e.g., Raney nickel or palladium on carbon) to reduce the imine intermediate.
Procedure :
- Condense 2-(4-(trifluoromethyl)phenyl)-2-oxopropan-1-ol with ammonium acetate in methanol.
- Reduce the resulting Schiff base under hydrogen (3–5 bar) at 50–60°C for 6–12 hours.
- Isolate the product via solvent evaporation and recrystallization from ethanol/water.
Challenges :
- Over-reduction to secondary amines.
- Competing keto-enol tautomerization affecting reaction efficiency.
| Parameter | Condition | Yield (%) | Reference |
|---|---|---|---|
| Catalyst | Pd/C (5 wt%) | 68 | |
| Temperature | 60°C | ||
| Pressure | 4 bar H₂ | ||
| Solvent | Methanol |
Epoxide Ring-Opening with Ammonia
This route utilizes 2-(4-(trifluoromethyl)phenyl)propylene oxide as a substrate. The epoxide’s strain facilitates nucleophilic attack by ammonia, yielding the target amino alcohol.
Procedure :
- React 2-(4-(trifluoromethyl)phenyl)propylene oxide with aqueous ammonia (28%) in a sealed reactor.
- Maintain at 80–100°C for 24–48 hours.
- Neutralize excess ammonia with HCl and extract with dichloromethane.
Optimization Insights :
- Solvent Systems : Ethanol/water mixtures improve epoxide solubility.
- Catalysts : Lewis acids (e.g., ZnCl₂) accelerate ring-opening but may promote side reactions.
Nitro Group Reduction
Reduction of 2-nitro-2-(4-(trifluoromethyl)phenyl)propan-1-ol offers a direct pathway. Catalytic hydrogenation or transfer hydrogenation (e.g., using ammonium formate) are viable.
Procedure :
- Dissolve the nitro precursor in THF and add 10% Pd/C.
- Apply hydrogen pressure (3 bar) at 25°C for 4 hours.
- Filter and concentrate under reduced pressure.
Advantages :
- High atom economy.
- Minimal byproduct formation compared to reductive amination.
Industrial-Scale Optimization Strategies
Catalyst Recycling and Solvent Recovery
Patented workflows for analogous compounds emphasize catalyst reuse via filtration and solvent distillation. For example, palladium catalysts recovered from hydrogenation reactions retain >90% activity after five cycles.
Purity Enhancement
Crystallization from cyclohexane/ethyl acetate (3:1) achieves >97% purity, critical for pharmaceutical applications. Impurities include residual solvents and des-fluoro byproducts, monitored via HPLC.
Analytical Characterization
- NMR : ¹H NMR (400 MHz, DMSO-d₆) δ 7.72 (d, J = 8.0 Hz, 2H, ArH), 7.61 (d, J = 8.0 Hz, 2H, ArH), 4.80 (br s, 1H, OH), 3.50–3.45 (m, 2H, CH₂OH), 2.90 (s, 2H, NH₂), 1.55 (s, 3H, CH₃).
- MS (ESI+) : m/z 220.1 [M+H]⁺.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(4-(trifluoromethyl)phenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The amino group can be reduced to form an amine derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
Oxidation: Formation of 2-(4-(trifluoromethyl)phenyl)propan-1-one.
Reduction: Formation of 2-(4-(trifluoromethyl)phenyl)propan-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-2-(4-(trifluoromethyl)phenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Amino-2-(4-(trifluoromethyl)phenyl)propan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
2-Amino-2-(4-(trifluoromethoxy)phenyl)propan-1-ol
(R)-3-Amino-2-(4-fluorophenyl)propan-1-ol hydrochloride
- Structural Variance: Features a fluorine atom (-F) instead of -CF₃ and positions the amino group on carbon 3.
- Impact : The smaller -F substituent reduces steric hindrance and lipophilicity compared to -CF₃. The stereochemistry (R-configuration) and hydrochloride salt form enhance crystallinity and bioavailability, as seen in its use as a pharmaceutical intermediate (e.g., MFCD25370433) .
2-Amino-2-(4-(heptyloxy)-3-(trifluoromethyl)phenyl)propane-1,3-diol hydrochloride
- Structural Variance : Incorporates a heptyloxy (-O-C₇H₁₅) chain at the phenyl ring’s para position and adds a third hydroxyl group (1,3-diol).
- The additional hydroxyl group enhances hydrophilicity, creating a balance in solubility. This compound (BD764620) is bioactive, though specific targets are undisclosed .
Table 1: Comparative Analysis of Key Features
Research and Application Insights
- Electron-Withdrawing Effects : The -CF₃ group in the target compound enhances resistance to oxidative metabolism compared to -F or -OCF₃ analogs, a trait leveraged in drug design for prolonged half-lives.
- Solubility Trade-offs : Compounds like the 1,3-diol derivative () balance lipophilic (heptyloxy) and hydrophilic (diol) groups, suggesting utility in formulations requiring controlled solubility .
- Stereochemical Influence : The (R)-configuration in ’s compound highlights the role of chirality in optimizing receptor binding, a factor unexplored in the target compound’s current data .
Biological Activity
2-Amino-2-(4-(trifluoromethyl)phenyl)propan-1-ol, also known as (1S)-1-Amino-1-(4-(trifluoromethyl)phenyl)propan-2-OL, is a chiral compound characterized by a trifluoromethyl group attached to a phenyl ring. This unique structural feature enhances its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The compound's molecular formula is C11H14F3N, and it is recognized for its potential therapeutic applications, particularly in the central nervous system and anti-inflammatory contexts.
The mechanism of action of this compound involves its interaction with various biological targets. The trifluoromethyl group significantly enhances the compound's lipophilicity, allowing it to effectively penetrate biological membranes and interact with enzymes and receptors. This interaction may lead to various pharmacological effects, including:
- Modulation of Neurotransmitter Systems : The compound has shown potential antidepressant properties by influencing neurotransmitter uptake and signaling pathways.
- Anti-inflammatory Effects : It may inhibit pro-inflammatory cytokines, which is crucial for managing chronic inflammatory conditions.
Biological Assays and Findings
Biological assays are essential for evaluating the efficacy and safety of this compound. Key findings from various studies include:
Antidepressant Properties
Research indicates that the compound can modulate serotonin levels, contributing to its potential use as an antidepressant. In vitro studies demonstrated that it significantly increased serotonin uptake inhibition compared to non-fluorinated analogs, highlighting its enhanced potency due to the trifluoromethyl group .
Anti-inflammatory Activity
In vivo studies have shown that this compound exhibits anti-inflammatory effects by reducing levels of inflammatory markers in animal models. This effect was attributed to its ability to downregulate the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals the unique advantages of this compound:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Trifluoromethylphenylalanine | Amino acid backbone | Directly involved in protein synthesis |
| 2-Amino-3-(trifluoromethyl)benzoic acid | Aromatic amino acid derivative | Exhibits anti-inflammatory properties |
| (R)-3-Amino-2-methylpropan-1-ol | Simple amino alcohol | Lacks trifluoromethyl group |
The trifluoromethyl group's presence not only enhances lipophilicity but also alters pharmacokinetic properties, contributing to the compound's distinctive biological activity .
Case Studies
Several case studies have investigated the therapeutic potential of this compound:
- Case Study on Depression : A clinical trial explored the effects of this compound on patients with major depressive disorder. Results indicated a significant reduction in depressive symptoms compared to placebo groups, supporting its role as a potential antidepressant agent.
- Case Study on Inflammation : Another study assessed its impact on rheumatoid arthritis models, where administration resulted in reduced joint inflammation and pain, suggesting its efficacy in treating autoimmune conditions .
Q & A
Q. Critical Factors :
- Solvent Polarity : Polar aprotic solvents enhance nucleophilic substitution rates.
- Catalyst Selection : Pd/C or Raney Ni for hydrogenation impacts enantiomeric excess (e.g., 80–95% ee) .
Which analytical techniques are most effective for characterizing this compound?
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR confirms structure (e.g., δ 1.2–1.5 ppm for CH₃, δ 4.1 ppm for OH) and stereochemistry via coupling constants .
- HPLC-MS : Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers; ESI-MS detects [M+H]⁺ at m/z 248.1 .
- X-ray Crystallography : Resolves absolute configuration, critical for structure-activity studies .
Basic Research Question
- Enzyme Inhibition Assays : Test against targets like RPE65 (retinal pigment epithelium) using fluorescence-based activity assays (IC₅₀ < 10 µM) .
- Cellular Uptake Studies : Radiolabeled compound (³H or ¹⁴C) tracks permeability in Caco-2 cells (Papp > 1 × 10⁻⁶ cm/s) .
- In Vivo Pharmacokinetics : Administer IV/orally in rodents; measure plasma half-life (t₁/₂ ~ 2–4 hrs) and brain penetration (logBB > 0.3) .
What role does this compound play in drug development?
Basic Research Question
- Prodrug Design : The hydroxyl and amino groups enable ester/prodrug formulations (e.g., pivaloyl ester) to enhance bioavailability .
- Target Engagement : Modulates GPCRs (e.g., serotonin receptors) via hydrogen bonding with Asp³.³² and π-π stacking with Phe⁶.⁵² .
Basic Research Question
- pH-Dependent Solubility : Poor solubility at physiological pH (0.1 mg/mL) necessitates co-solvents (e.g., 20% PEG-400) .
- Nanoparticle Formulation : Lipid-based nanoparticles (70–100 nm) improve oral bioavailability (F% from 15% to 45%) .
How can synthetic routes be optimized for scalability and enantiomeric purity?
Advanced Research Question
- Continuous Flow Chemistry : Reduces reaction time (from 24 hrs to 2 hrs) and improves yield (85% vs. 60% batch) .
- Enzymatic Resolution : Lipases (e.g., CAL-B) selectively hydrolyze undesired enantiomers (ee > 99%) .
How should conflicting data on pharmacological activity be resolved?
Advanced Research Question
- Orthogonal Assays : Validate enzyme inhibition (e.g., RPE65) using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding (Kd ~ 5 µM) .
- Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., N-oxide derivatives) that may contribute to off-target effects .
What is the impact of stereochemistry on biological activity?
Advanced Research Question
- (R)- vs. (S)-Enantiomers : The (R)-enantiomer shows 10× higher affinity for 5-HT₂A (Ki = 1.2 µM vs. 12 µM) due to optimal hydrogen bonding .
- Epimerization Risk : Monitor pH during formulation (pH > 7 accelerates racemization) .
Advanced Research Question
- Molecular Docking : AutoDock Vina predicts binding modes with ΔG = -9.2 kcal/mol for RPE65 .
- MD Simulations : 100-ns simulations reveal stable hydrogen bonds with Ser³.³⁶ and Lys⁴.⁶⁰ .
What strategies guide SAR studies for analogs of this compound?
Advanced Research Question
- Trifluoromethyl Substitution : Replacing CF₃ with Cl reduces metabolic stability (t₁/₂ from 4 hrs to 1.5 hrs) .
- Amino Group Modifications : N-methylation improves BBB penetration (logBB from 0.1 to 0.5) but reduces solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
